molecular formula C21H26NO4+ B1204148 Menispermine

Menispermine

Cat. No. B1204148
M. Wt: 356.4 g/mol
InChI Key: XQINTCORIZHGFD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Menisperine is a natural product found in Nandina domestica, Stephania tetrandra, and other organisms with data available.

Scientific Research Applications

Pharmacological Effects of Menispermine

  • Pharmacological Research: Menispermine, derived from Sinomenium acutum, shows potential in autoimmune diseases, particularly in rheumatoid arthritis. Extensive research highlights its effects on the immune, cardiovascular, and nervous systems, supporting its adaptogenic properties and potential in future therapeutic applications (Zhao et al., 2012).

Molecular Interactions

  • HERG Potassium Channels: Dauricine, a bisbenzylisoquinline alkaloid related to Menispermine, shows inhibitory effects on human-ether-a-go-go-related gene (HERG) potassium channels, which might contribute to its anti-arrhythmic properties (Zhao et al., 2012).

Potential Therapeutic Applications

  • Neuroprotection: Phenolic alkaloids from Menispermum dauricum, including Menispermine, demonstrate protective effects against brain ischemia injury, potentially through the regulation of glutamate transporters and reduction of ROS generation (Zhao et al., 2012).
  • Anticancer Properties: Alkaloids isolated from plants in the Menispermaceae family, which includes Menispermine, have shown antiproliferative effects on cancer cell lines, suggesting their potential in cancer therapy (Nantapap et al., 2010).

Quality Control and Toxicity Studies

  • Quality Control: Research on quality control methodologies of Menispermine has been conducted, emphasizing the need for accurate identification due to the presence of similar substances with varying toxicity levels (Qian, 2011).

properties

IUPAC Name

1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQINTCORIZHGFD-UHFFFAOYSA-O
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26NO4+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Menisperine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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